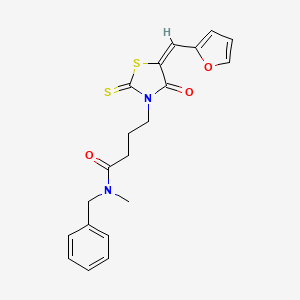

(E)-N-benzyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that likely contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The presence of the furan ring suggests that this compound might be used in the synthesis of various organic materials .

Synthesis Analysis

While specific synthesis methods for this compound were not found, furan derivatives are often synthesized through reactions involving furfural or 5-hydroxy-methylfurfural, which are furan platform chemicals (FPCs) directly available from biomass . The synthesis of similar compounds often involves condensation reactions .Chemical Reactions Analysis

Furan derivatives can participate in a variety of chemical reactions. For instance, they can undergo reactions with hippuric acid to form products containing a 1,3-oxazol-5(4H)-one ring . They can also be used in the synthesis of α,β unsaturated α-amino acids and cyclic analogues of natural amino acids .Applications De Recherche Scientifique

Antibacterial and Antiparasitic Agents

Furan derivatives, including those derived from furfural, have found applications in pharmacology and medicine. Specifically, 5-nitrosubstituted furfural derivatives exhibit antibacterial and antiparasitic properties . Researchers have explored their potential in treating bacterial infections and parasitic diseases.

Liquid Crystalline Materials

New homologues based on furfural derivatives, such as (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate , have been synthesized and investigated for their mesomorphic (liquid crystalline) and optical characteristics . These materials could find applications in display technologies, sensors, and other optoelectronic devices.

Biomass-Derived Platform Chemicals

The shift from traditional petrochemicals to bio-based resources has led to interest in furan platform chemicals (FPCs). FPCs, including furfural and HMF, can be directly derived from biomass. Their potential extends beyond fuels and monomers, encompassing a wide range of applications .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds with a furan nucleus have been found to exhibit antibacterial activity . Furthermore, thiazolidine-2,4-diones bearing furan and/or thiophene heterocyclic rings have been assessed for their anticancer activities against various human tumor cell lines, targeting both VEGFR-2 and EGFR tyrosine kinases .

Mode of Action

Furan derivatives have been found to inhibit the growth of gram-positive bacteria . In the context of cancer, thiazolidine-2,4-diones bearing furan and/or thiophene heterocyclic rings have been found to inhibit VEGFR-2 and EGFR tyrosine kinases .

Biochemical Pathways

Furan-containing compounds have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . In the context of cancer, thiazolidine-2,4-diones bearing furan and/or thiophene heterocyclic rings have been found to inhibit VEGFR-2 and EGFR tyrosine kinases, affecting the cell cycle, induction of cell differentiation and apoptosis, as well as inhibiting tumor angiogenesis .

Pharmacokinetics

Similar compounds have shown good in silico calculated admet profile .

Propriétés

IUPAC Name |

N-benzyl-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-21(14-15-7-3-2-4-8-15)18(23)10-5-11-22-19(24)17(27-20(22)26)13-16-9-6-12-25-16/h2-4,6-9,12-13H,5,10-11,14H2,1H3/b17-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDILTTCCJDLMDY-GHRIWEEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B2787799.png)

![(4-Fluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2787803.png)

![5-[(3,4-dimethoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2787807.png)

![2-(4-{[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2787810.png)